Superior Mcl-1 Binding Affinity: Ki = 0.061 nM Outperforms S63845 and A-1210477
Mcl-1 inhibitor 3 demonstrates a Ki of 0.061 nM against recombinant human Mcl-1 in HTRF/TR-FRET assay, representing a >3-fold enhancement in binding affinity over the clinical-stage comparator S63845 (Kd = 0.19 nM) and a >7-fold advantage over the widely used tool compound A-1210477 (Ki = 0.45 nM) .
| Evidence Dimension | Mcl-1 Binding Affinity (Ki / Kd) |
|---|---|
| Target Compound Data | Ki = 0.061 nM |
| Comparator Or Baseline | S63845 (Kd = 0.19 nM); A-1210477 (Ki = 0.45 nM) |
| Quantified Difference | 3.1× more potent than S63845; 7.4× more potent than A-1210477 |
| Conditions | Mcl-1 HTRF/TR-FRET biochemical assay |
Why This Matters
Higher binding affinity enables lower effective dosing in vitro and in vivo, potentially reducing off-target liabilities and improving therapeutic index in preclinical oncology models.
